molecular formula C25H28N4O3 B11038748 2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide

2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11038748
M. Wt: 432.5 g/mol
InChI Key: VTQWGQYKNGMPTD-UHFFFAOYSA-N
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Description

This compound, with the systematic name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate imidazoles . It is a colorless liquid with a distinct odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .

Preparation Methods

The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multi-step reactions

    Starting Materials:

    Synthetic Steps:

Chemical Reactions Analysis

    Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reactants.

Scientific Research Applications

    Organic Synthesis: serves as an intermediate in organic synthesis.

    Coordination Chemistry: Researchers use it for synthesizing coordination complexes.

    Medicinal Chemistry: Investigations into potential pharmaceutical applications are ongoing.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

    Uniqueness: Its unique structure sets it apart from other compounds.

    Similar Compounds: While there are no direct analogs, related imidazoles include and .

Remember that this compound has diverse applications, and ongoing research continues to uncover its potential in various fields

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-ethyl-3-methyl-N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1-oxo-4H-pyrazino[1,2-a]indole-3-carboxamide

InChI

InChI=1S/C25H28N4O3/c1-4-29-23(31)21-13-19-7-5-6-8-20(19)28(21)16-25(29,3)24(32)27-15-22(30)26-14-18-11-9-17(2)10-12-18/h5-13H,4,14-16H2,1-3H3,(H,26,30)(H,27,32)

InChI Key

VTQWGQYKNGMPTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC3=CC=CC=C3N2CC1(C)C(=O)NCC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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